5-Methylthiophene-2-thiol

Description

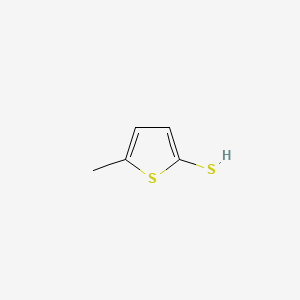

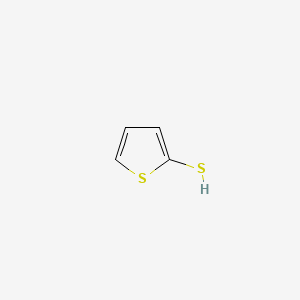

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZNZYAZTKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192784 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-28-3 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylthiophene-2-thiol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylthiophene-2-thiol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its relative obscurity in commercial catalogs, this document addresses the fundamental aspects of its identification, including its CAS number, structure, and tautomeric nature. We present a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in drug discovery. Safety protocols and key physicochemical data are also consolidated to provide a self-contained resource for researchers initiating work with this versatile molecule.

Compound Identification and Structural Elucidation

CAS Number and Nomenclature

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. While a specific CAS Registry Number for this compound is not prominently listed in major chemical databases, this is not uncommon for specialized reagents that are typically synthesized as needed rather than being commercially available off-the-shelf. For reference, the unmethylated parent compound, Thiophene-2-thiol , is registered under CAS Number 7774-74-5 . Researchers should use the chemical name and structure for unambiguous identification.

Chemical Structure and Tautomerism

The structure of this compound consists of a thiophene ring with a methyl group at the 5-position and a thiol (-SH) group at the 2-position. A critical aspect of its chemistry is the existence of thiol-thione tautomerism, a form of prototropy where a proton relocates between the sulfur and a ring carbon atom.[1] The compound exists in a dynamic equilibrium between the aromatic thiol form and the non-aromatic thione form (5-methylthiophene-2(3H)-thione). In solution and condensed phases, the thione form often predominates for similar heterocyclic systems.[2]

Caption: Thiol-Thione tautomerism of this compound.

This equilibrium is crucial as it dictates the molecule's reactivity. Reactions can proceed from either tautomer, and the choice of reagents and conditions can often favor one pathway over another.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. However, properties can be estimated based on the parent compound, Thiophene-2-thiol, and related structures.

| Property | Value (Estimated) | Source/Basis |

| Molecular Formula | C₅H₆S₂ | - |

| Molecular Weight | 130.23 g/mol | - |

| Appearance | Yellow to brown oil | Analogy to Thiophene-2-thiol[3] |

| Odor | Strong, unpleasant (stench) | Characteristic of thiols |

| Boiling Point | Not available; likely > Thiophene-2-thiol (165-167 °C) | - |

| Solubility | Soluble in organic solvents (ether, ethanol, THF) | General property of similar organics |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound can be reliably achieved via the lithiation of 2-methylthiophene followed by quenching with elemental sulfur. This method is an adaptation of a well-established procedure for the synthesis of Thiophene-2-thiol published in Organic Syntheses.[3]

Rationale for Experimental Choices

-

Starting Material: 2-Methylthiophene is chosen as it is commercially available and the methyl group directs lithiation primarily to the adjacent 5-position due to the acidity of that proton.

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for the deprotonation of aromatic rings, particularly at the carbon adjacent to the heteroatom in thiophenes.[4]

-

Reaction Quench: Elemental sulfur (S₈) acts as the electrophile, inserting into the carbon-lithium bond to form a lithium thiolate intermediate.

-

Acidification: A final acidic workup protonates the thiolate to yield the desired thiol product.

Step-by-Step Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Self-Validating System: In-Process Checks

-

Lithiation Success: A successful lithiation is indicated by a color change upon addition of n-BuLi. A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm deuterium incorporation at the 5-position.

-

Reaction Completion: Progress can be monitored by TLC, spotting the starting material against the reaction mixture (after quenching a small sample).

-

Product Identification: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The characteristic odor is also a strong (though non-quantitative) indicator of thiol formation.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of both the thiol group and the thiophene ring.

-

Thiol Group Reactivity: The -SH group is nucleophilic and weakly acidic. It readily participates in:

-

S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.

-

Oxidation: Can be oxidized to form a disulfide bridge (dimer) or, with stronger oxidizing agents, sulfinic or sulfonic acids.[5]

-

Metal Coordination: Forms strong bonds with metal surfaces (e.g., gold, silver) and can act as a ligand in coordination chemistry.[5]

-

-

Thiophene Ring Reactivity: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The thiol and methyl groups are activating and direct incoming electrophiles, although the thiol's nucleophilicity often dominates the reactivity.

Applications in Research and Drug Development

Thiophene is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a bioisostere for a benzene ring often leads to improved pharmacokinetic profiles.[8] The introduction of a thiol group provides a versatile handle for further functionalization or for direct interaction with biological targets.

-

Drug Discovery Scaffold: this compound can serve as a key starting material for creating libraries of compounds. The thiol group can be functionalized to explore structure-activity relationships (SAR). Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][9]

-

Prodrug Strategies: The thiol group is a key feature in the active metabolites of major drugs like the antiplatelet agent clopidogrel.[8] Although clopidogrel's thiol is generated metabolically, this compound provides a direct entry point to synthesizing thiol-containing thiophene derivatives for investigation.

-

Materials Science: Thiophenethiols are used to create self-assembled monolayers (SAMs) on metal surfaces, which have applications in electronics, sensors, and corrosion inhibition.[5]

Safety and Handling

Caution: This compound has not been fully characterized toxicologically. Standard laboratory safety precautions should be strictly followed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Stench: Thiols possess a powerful and unpleasant odor. All manipulations should be performed in a fume hood, and glassware should be decontaminated with bleach or a similar oxidizing solution.

-

Stability: The thiol group is susceptible to air oxidation. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) and at low temperatures (refrigerated or frozen).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Applications of 2-Thiophenethiol in Synthesis. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 29). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

-

Piska, K., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(7), 1595-1610. [Link]

-

Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1145-1177. [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]

-

Alam, M. A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 8(1), 740-754. [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4). Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde. Retrieved from a public URL provided by the search tool.

- ChemScene. (n.d.). *1918-79-2 | 5-Methylthiophene

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Characterization of 5-Methylthiophene-2-thiol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methylthiophene-2-thiol, a heterocyclic compound with significant potential in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation. While direct experimental spectra for this compound are not widely published, this guide will leverage data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom.[1] The molecule features a methyl group at the 5-position and a thiol group at the 2-position of the thiophene ring. The presence of these functional groups and the aromatic system gives rise to a unique spectroscopic fingerprint that can be deciphered using a multi-technique approach.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, thiol, and thiophene ring protons. The chemical shifts are influenced by the electron-donating nature of the methyl and thiol groups and the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

| ~3.4 | Singlet | 1H | Thiol proton (-SH) |

| ~6.6 | Doublet | 1H | Thiophene proton (H4) |

| ~6.9 | Doublet | 1H | Thiophene proton (H3) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The methyl protons are expected to appear as a singlet around 2.5 ppm, similar to the methyl signal in 5-methylthiophene-2-carboxaldehyde (2.57 ppm).[2]

-

The thiol proton signal is anticipated to be a singlet around 3.4 ppm. The exact chemical shift can be variable and is dependent on concentration and solvent.

-

The thiophene ring protons (H3 and H4) will appear as two doublets due to coupling with each other. The proton at the 4-position (H4) is expected to be slightly upfield compared to the proton at the 3-position (H3) due to the influence of the adjacent methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~15 | -CH₃ |

| ~125 | C4 |

| ~128 | C3 |

| ~130 | C2 |

| ~140 | C5 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The methyl carbon is expected to have a chemical shift of around 15 ppm.[3]

-

The carbons of the thiophene ring will resonate in the aromatic region (120-150 ppm).[4] The carbon attached to the thiol group (C2) and the carbon attached to the methyl group (C5) are expected to be the most downfield due to substitution. The C3 and C4 carbons will have chemical shifts in the more upfield region of the aromatic signals.[5]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2550 | Weak-Medium | S-H stretch |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1500-1400 | Medium | C=C stretch (aromatic ring) |

| ~800 | Strong | C-S stretch |

Interpretation of the Predicted IR Spectrum:

-

A weak to medium absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group.[7]

-

The bands at approximately 2920 cm⁻¹ and 2850 cm⁻¹ are due to the aliphatic C-H stretching of the methyl group.

-

A weak band around 3100 cm⁻¹ is expected for the aromatic C-H stretching of the thiophene ring.[8]

-

The aromatic C=C stretching vibrations of the thiophene ring will appear in the 1500-1400 cm⁻¹ region.

-

A strong band around 800 cm⁻¹ can be attributed to the C-S stretching vibration .

Experimental Protocol for IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9]

Predicted Mass Spectrum

For this compound (C₅H₆S₂), the expected molecular weight is approximately 130.24 g/mol . The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺˙) at m/z 130. A significant M+2 peak at m/z 132 will also be observed due to the natural abundance of the ³⁴S isotope.[9]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

| 130 | [C₅H₆S₂]⁺˙ (Molecular Ion) | - |

| 129 | [C₅H₅S₂]⁺ | •H |

| 115 | [C₄H₃S₂]⁺ | •CH₃ |

| 97 | [C₅H₅S]⁺ | •SH |

| 85 | [C₄H₅S]⁺ | •CS |

Proposed Fragmentation Pathway

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently confirm the structure and purity of this important heterocyclic compound. The provided protocols offer a starting point for experimental design, ensuring high-quality data acquisition for reliable structural elucidation in research and development settings.

References

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC - NIH. (n.d.).

- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide - Benchchem. (n.d.).

- 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- Thiophene - Wikipedia. (n.d.).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical ... - Doc Brown's Chemistry. (n.d.).

- 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... - ResearchGate. (n.d.).

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).

- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (n.d.).

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methylthiophene-2-thiol

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Reactive Thiophene

As a Senior Application Scientist, I've frequently encountered the unique challenges and opportunities presented by heterocyclic thiols in drug discovery and development. 5-Methylthiophene-2-thiol, with its characteristic thiophene ring and reactive thiol group, is a molecule of significant interest. Its utility as a building block is, however, intrinsically linked to its physicochemical properties. A thorough understanding of its solubility and stability is not merely academic; it is the bedrock upon which robust synthetic routes, reliable analytical methods, and stable formulations are built.

This guide is not a rigid recitation of facts. Instead, it is a distillation of practical insights and field-proven methodologies. We will delve into the "why" behind experimental choices, empowering you to not only follow protocols but to adapt and troubleshoot them effectively. Every recommendation is grounded in the principles of scientific integrity, ensuring that the data you generate is both accurate and reproducible.

Section 1: Physicochemical Landscape of this compound

This compound is a volatile, colorless to light-yellow liquid with a potent, characteristic odor. Its structure, featuring an electron-rich thiophene ring and a nucleophilic thiol group, dictates its reactivity and, consequently, its solubility and stability profiles.

The Duality of the Thiol Group: A Double-Edged Sword

The thiol group is the nexus of this molecule's reactivity. While it provides a handle for diverse chemical transformations, it is also the primary site of degradation. The sulfur atom's lone pairs are readily available for reaction, making the thiol susceptible to oxidation.[1][2] This inherent reactivity necessitates careful handling and storage to prevent the formation of disulfide impurities.[1]

The Influence of the 5-Methylthiophene Moiety

The thiophene ring, being aromatic, contributes to the molecule's overall lipophilicity. The methyl group at the 5-position further enhances this characteristic through its electron-donating inductive effect. This lipophilicity is a key determinant of the compound's solubility in organic solvents.

Section 2: Solubility Profile: A Practical Assessment

Precise quantitative solubility data for this compound is not extensively documented in the public domain. However, based on the principles of "like dissolves like" and data from analogous aromatic thiols such as thiophenol, we can construct a reliable qualitative and estimated quantitative solubility profile.[3][4]

Qualitative Solubility

This compound is expected to be miscible with a wide range of common organic solvents due to its predominantly non-polar character. Conversely, its solubility in water is anticipated to be low.

Table 1: Qualitative Solubility of this compound and Analogues

| Solvent Class | Solvent | Expected Solubility of this compound | Solubility of Thiophenol |

| Alcohols | Methanol, Ethanol | Miscible | Very Soluble[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Miscible[3] |

| Ketones | Acetone | Miscible | Miscible |

| Halogenated | Dichloromethane, Chloroform | Miscible | Miscible |

| Aromatic | Toluene, Benzene | Miscible | Miscible[3] |

| Nitriles | Acetonitrile | Soluble | Soluble |

| Apolar | Hexane | Soluble | Soluble |

| Aqueous | Water | Sparingly Soluble | Insoluble (835 mg/L at 25°C)[3] |

Experimental Protocol for Quantitative Solubility Determination

Given the liquid nature and air sensitivity of this compound, a carefully designed experimental protocol is crucial for obtaining accurate quantitative solubility data. The following method is a robust, self-validating system.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Core Principle: An excess of the thiol is equilibrated with the solvent. The saturated solution is then carefully separated from the undissolved thiol, and its concentration is determined by a validated analytical method, such as HPLC-UV.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of amber glass vials, add a known volume (e.g., 2 mL) of the desired solvent.

-

To each vial, add an excess of this compound (e.g., 0.2 mL). The presence of a distinct second phase (undissolved thiol) is essential to ensure saturation.

-

Seal the vials tightly with PTFE-lined caps.

-

Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C) for 24 hours to reach equilibrium. Causality: 24 hours is typically sufficient for most organic compounds to reach solubility equilibrium. The amber vials protect the air-sensitive thiol from light-induced degradation.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the undissolved thiol to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a 0.22 µm PTFE filter. Causality: Filtration is critical to remove any undissolved micro-droplets of the thiol, which would lead to an overestimation of solubility.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated HPLC-UV method (see Section 4 for a recommended method).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Section 3: Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathway is oxidation, but other factors such as pH, temperature, and light can also influence its stability.[5]

Oxidative Stability

In the presence of oxygen, thiols readily oxidize to form disulfides.[1] For this compound, this results in the formation of bis(5-methylthiophen-2-yl) disulfide. This process can be accelerated by the presence of metal ions and exposure to light.

pH-Dependent Stability

The thiol group is weakly acidic. In basic conditions, it can deprotonate to form a thiolate anion. This anion is even more susceptible to oxidation than the neutral thiol. Therefore, this compound is expected to be less stable in basic solutions. In acidic conditions, the thiophene ring itself may be susceptible to degradation, although this is generally less of a concern than oxidation.

Thermal and Photostability

Elevated temperatures can accelerate the rate of oxidation and other degradation reactions. Aromatic thiols can also be sensitive to light, which can promote the formation of radical species and initiate degradation.[6][7]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during normal handling and storage.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours | To evaluate stability in basic conditions, where the thiolate is more reactive. |

| Oxidation | 3% H₂O₂ | 2-24 hours | To simulate oxidative stress and identify oxidation products. |

| Thermal | 60°C | 24-72 hours | To determine the effect of elevated temperature on stability. |

| Photostability | ICH Q1B compliant light source | As per guidelines | To assess the impact of light exposure on degradation. |

Experimental Protocol for Forced Degradation Studies:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in an amber vial. For the control, mix the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

-

-

Stress Application:

-

Incubate the samples under the conditions specified in Table 2.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot of each sample.

-

Neutralize the acid and base-stressed samples if necessary.

-

Analyze all samples, including the control, by a stability-indicating HPLC method (see Section 4).

-

-

Data Evaluation:

-

Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that in the control.

-

Identify and characterize any significant degradation products.

-

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Section 4: A Stability-Indicating HPLC-UV Method

A robust and validated analytical method is paramount for accurately assessing the solubility and stability of this compound. The following reverse-phase HPLC-UV method is a good starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid Causality: The formic acid helps to protonate the thiol, leading to better peak shape.

Gradient Elution:

| Time (min) | %B |

| 0 | 40 |

| 10 | 90 |

| 12 | 90 |

| 12.1 | 40 |

| 15 | 40 |

Detection:

-

UV at 254 nm

Method Validation:

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. The specificity of the method to separate this compound from its potential degradation products (e.g., the disulfide) must be demonstrated.

Section 5: Practical Recommendations for Handling and Storage

Given its air and potential light sensitivity, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Use amber glass vials with PTFE-lined caps.

-

Handling: Whenever possible, handle the compound under an inert atmosphere. Use degassed solvents for preparing solutions.

-

Purity Assessment: Regularly check the purity of the compound, especially before use in sensitive applications, using a validated analytical method.

Conclusion

This compound is a valuable synthetic building block, but its utility is intrinsically tied to a comprehensive understanding of its solubility and stability. By employing the robust experimental protocols and analytical methods outlined in this guide, researchers can confidently generate the data needed to optimize their processes, ensure the quality of their results, and accelerate their research and development efforts. The principles of causality and self-validation embedded in these methodologies provide a framework for not just generating data, but for understanding the behavior of this fascinating molecule.

References

-

PubChem. Thiophenol. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Thiophenol. [Link]

- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 373(1), 93-100.

- Griesbeck, A. G., & Abe, M. (2007). Photooxidation of Thiols and Sulfides. In CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.

- Exploring Aromatic S-Thioformates as Photoiniti

- Lange, J., & Urbański, T. (1966).

- Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org.

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Pharmaceutical and Biomedical Analysis, 145, 54-62.

-

WebBook, N. C. (n.d.). Benzenethiol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Wikipedia. Thiophenol. [Link]

- ROLE OF THIOLS IN OXIDATIVE STRESS. Advances in clinical chemistry, 42, 1-37.

- Results of forced degradation studies.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids.

- Forced Degradation Studies. Journal of Pharmaceutical Sciences and Research, 8(12), 1317.

- Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 45(8), 3164-3168.

- Rapid synthesis of thiophenols under mild and non-aqueous conditions. Tetrahedron Letters, 27(34), 4065-4068.

- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir, 16(5), 2207-2216.

- Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 24(11), 2118.

- Forced Degrad

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.

- Process for preparation of thiophenol derivatives.

- PREPARATION AND ANTIBACTERIAL PROPERTIES OF CERTAIN THIOPHENOL DERIVATIVES. Acta Poloniae Pharmaceutica, 23(6), 487-492.

- Common Solvents Used in Organic Chemistry: Table of Properties.

- Solvent Miscibility Table. Sigma-Aldrich.

- Stability of thiol groups at different pH environments at 37°C.

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

Sources

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. Exploring Aromatic S-Thioformates as Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. pages.uoregon.edu [pages.uoregon.edu]

- 6. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Exploring Aromatic S-Thioformates as Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 5-Methylthiophene-2-thiol for Research Applications

Preamble: A Note on Data Extrapolation for Novel Compounds

To ensure the highest standards of safety, this guide is built upon a principle of prudent data extrapolation. The safety protocols, hazard assessments, and handling procedures detailed herein are derived from comprehensive data available for its closest structural analog, Thiophene-2-thiol (CAS No. 7774-74-5) . The primary structural difference—a single methyl group on the thiophene ring—is not anticipated to fundamentally alter the primary chemical hazards associated with the thiophene and thiol functional groups. This approach represents a conservative, safety-first methodology essential for working with compounds of unknown toxicological profiles. All recommendations should be implemented with the understanding that they represent a baseline for safe operation.

Section 1: Hazard Identification and Classification

Based on the profile of its structural analog, Thiophene-2-thiol, 5-Methylthiophene-2-thiol should be treated as a hazardous substance. The primary hazards include its combustible nature, toxicity upon exposure through multiple routes, and its capacity to cause significant irritation.[1][2] A notable characteristic of thiols is their powerful and often unpleasant odor, commonly described as a stench, which serves as an immediate indicator of containment failure.[2]

The Globally Harmonized System (GHS) classification for the analog Thiophene-2-thiol is summarized below. Researchers must handle this compound as if it carries these same classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning [1]

Key Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Section 2: Physicochemical and Stability Data

The following properties are for the analog Thiophene-2-thiol and should be used as estimates for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆S₂ (for this compound) | N/A |

| Molecular Weight | 130.23 g/mol (for this compound) | N/A |

| Appearance | Light yellow to Brown clear liquid | [3] |

| Boiling Point | 129 °C | |

| Density | 1.252 g/mL at 25 °C | |

| Flash Point | 65.6 °C (150.1 °F) - closed cup | |

| Refractive Index | n20/D 1.62 |

Stability and Reactivity

-

Reactivity: Not known to be reactive under normal conditions.[2]

-

Chemical Stability: The compound is expected to be sensitive to air and light.[2] Thiol compounds can be oxidized, especially when exposed to air.

-

Conditions to Avoid: Exposure to open flames, hot surfaces, and sources of ignition is critical to prevent fire.[2] Avoid prolonged exposure to air and light to maintain chemical integrity.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

Hazardous Decomposition Products: Combustion will produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[4]

Section 3: The Hierarchy of Controls - A Systematic Approach to Safety

Effective management of this compound requires a multi-layered safety approach. The hierarchy of controls, from most to least effective, must be applied.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols is non-negotiable. The stench associated with thiols is a key indicator that containment has been breached and procedures must be reviewed.[2]

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transfers, reaction setup, and workup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Odor and Vapor Control: Due to the potent odor, consider using a bleach scrubber or bubbler connected to the exhaust of any vacuum lines (e.g., from a rotary evaporator) to neutralize volatile thiols before they enter the building's exhaust system.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2] A full-face shield is recommended when handling larger quantities (>25 mL) or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. For neat transfers or extended work, double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.

-

Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers all exposed skin.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged) or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Handling Protocol

-

Preparation: Before handling, ensure an eyewash station and safety shower are directly accessible.[2] Prepare a decontamination bath by creating a 1:1 mixture of commercial bleach and water in a labeled, covered plastic container within the fume hood.[5]

-

Transfers: Use cannulas or syringes for liquid transfers to minimize exposure to air and prevent volatilization. Avoid pouring in open air.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Do not use open flames.

-

Housekeeping: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

Storage Requirements

-

Temperature: Store in a refrigerator (0-10°C is recommended for the analog).[3]

-

Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[4]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2] The storage area should be designated for flammable or combustible liquids.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

-

Evacuation: For large spills or any spill outside of a fume hood, evacuate personnel from the immediate area and alert your institution's Environmental Health & Safety (EHS) office.

-

Containment (Small Spills in Hood): Ensure you are wearing appropriate PPE. Remove all ignition sources.[2]

-

Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

-

Collection: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[2]

-

Decontamination: Wipe the spill area down with a bleach solution to oxidize and deodorize the thiol residue. All cleaning materials must also be disposed of as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2]

-

Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The material is combustible and containers may explode if heated.[4] Fire will produce hazardous decomposition products, including sulfur oxides.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Waste Segregation: Collect all liquid waste (e.g., reaction mother liquors) and contaminated solid waste (e.g., absorbent materials, used gloves, TLC plates) in separate, clearly labeled, and sealed hazardous waste containers.

-

Container Labeling: Ensure waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Toxic, Irritant).

-

Glassware Decontamination: Before standard washing, all contaminated glassware should be submerged in the prepared bleach bath and allowed to soak overnight (at least 14 hours) to oxidize residual thiol.[5] The bleach bath can then be disposed of down the drain with copious amounts of water, provided local regulations permit.

-

Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste contractor. Do not pour chemical waste down the drain.[2]

References

-

Synerzine. (2023). Safety Data Sheet: 2-Thiophenethiol. Retrieved from [Link]

-

ChemAnalyst. (n.d.). Thiophene-2-Thiol MSDS/SDS. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13679-70-4, 5-Methylthiophene-2-carboxaldehyde. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

Sources

Introduction: The Unique Chemical Landscape of a Heterocyclic Thiol

An In-depth Technical Guide to the Reactivity of the Thiol Group in 5-Methylthiophene-2-thiol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its reactivity is governed by the interplay between the aromatic thiophene ring and the exocyclic thiol (-SH) group. The thiophene ring itself is an electron-rich aromatic system, where one of the lone pairs on the ring's sulfur atom participates in the aromatic sextet.[1] The addition of a methyl group at the 5-position further enhances the electron density of the ring through a positive inductive effect. This electronic environment directly influences the properties of the 2-thiol group, making it a versatile handle for synthetic transformations. Thiophene-containing molecules are prevalent in numerous FDA-approved drugs, highlighting the importance of understanding their chemical behavior for the development of novel therapeutics.[1][2] This guide provides a detailed exploration of the core reactivities of the thiol group in this compound, focusing on its acidity, nucleophilicity, and oxidation, complete with field-proven experimental protocols.

Acidity and Thiolate Anion Formation

A foundational aspect of the thiol group's reactivity is its acidity. Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which can better stabilize the resulting negative charge of the conjugate base.[3][4] The sulfur atom's larger, more diffuse orbitals allow for greater delocalization of the negative charge in the thiolate anion compared to the concentrated charge in an alkoxide.[3] For the parent compound, 2-thiophenethiol, the estimated pKa is approximately 6.18-6.38, indicating it is significantly more acidic than a typical aliphatic thiol (pKa ~11).[5][6] This enhanced acidity is attributed to the aromatic nature of the thiophene ring, which helps to stabilize the thiolate anion.

The deprotonation of this compound to its corresponding thiolate is a critical first step for many of its subsequent reactions. This conversion transforms the moderately nucleophilic thiol into a potent sulfur nucleophile.[4][7]

Table 1: Physicochemical Properties of Thiophenethiols

| Compound | Property | Value | Source |

| 2-Thiophenethiol | pKa (estimated) | 6.18 | [5] |

| 2-Thiophenethiol | Boiling Point | 129 °C | [6] |

| 2-Thiophenethiol | Density | 1.252 g/mL at 25 °C | [6] |

Diagram: Thiol-Thiolate Equilibrium

The following diagram illustrates the acid-base equilibrium for the formation of the 5-methylthiophen-2-olate anion, the key reactive intermediate for nucleophilic reactions.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scent.vn [scent.vn]

- 6. 2-Thiophenethiol | 7774-74-5 [chemicalbook.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Methylthiophene-2-thiol in Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Methylthiophene-2-thiol (5-MTT), a versatile sulfur-containing heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, reactivity, and diverse applications of this important chemical intermediate. We will explore its role as a key building block in the creation of complex organic molecules and functional materials, supported by detailed experimental protocols, mechanistic insights, and relevant data.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic efficacy. The introduction of a thiol group at the 2-position of the 5-methylated thiophene core creates a highly reactive and versatile building block, this compound, opening avenues for a wide array of chemical transformations and applications. This guide will illuminate the synthetic potential of this valuable compound.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

From Bio-renewable Resources: The Levulinic Acid Route

A sustainable and innovative approach utilizes levulinic acid, a platform chemical derived from biomass, as the starting material.[3][4] This method involves a tandem thionation reaction using Lawesson's reagent.

Mechanism: The reaction proceeds through the formation of thiophenone intermediates, which then cyclize and rearrange to yield the final this compound. This bio-based route avoids the use of hazardous lithiation-thiolation processes.[3]

Caption: Synthesis of 5-MTT from Levulinic Acid.

Experimental Protocol: Synthesis from Levulinic Acid [3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve levulinic acid (1.0 eq) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Classical Approach: Lithiation of 2-Methylthiophene

A more traditional method involves the direct functionalization of 2-methylthiophene. This approach leverages the high reactivity of the 5-position of the thiophene ring towards lithiation.[5]

Mechanism: 2-Methylthiophene is deprotonated at the 5-position by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a thienyllithium intermediate. This nucleophilic species is then quenched with elemental sulfur, followed by an acidic workup to yield the thiol.

Caption: Synthesis of 5-MTT via Lithiation.

Experimental Protocol: Lithiation of 2-Methylthiophene (Adapted from a similar procedure for 2-thiophenethiol) [5]

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2-methylthiophene (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

-

Sulfurization: Add elemental sulfur (1.1 eq) in one portion.

-

Work-up: After stirring for 30 minutes, allow the reaction to warm to room temperature. Quench the reaction by pouring it into a stirred mixture of ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain this compound.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the two thiophene ring protons (doublets), a singlet for the methyl protons, and a broad singlet for the thiol proton. |

| ¹³C NMR | Four signals for the thiophene ring carbons and one signal for the methyl carbon. |

| IR | A characteristic S-H stretching band around 2550 cm⁻¹, C-H stretching of the methyl and aromatic ring, and C=C stretching of the thiophene ring.[6] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₅H₆S₂ (130.23 g/mol ). |

For comparison, the experimentally determined spectroscopic data for the closely related compound 2-methyl-5-(methylthio)thiophene are presented below.[7]

Table 2: Mass Spectrum Data for 2-methyl-5-(methylthio)thiophene [7]

| m/z | Relative Intensity |

| 144 | M⁺ (Molecular Ion) |

| 129 | [M-CH₃]⁺ |

| 97 | [M-SCH₃]⁺ |

Reactivity and Key Transformations

The reactivity of this compound is dominated by the nucleophilic character of the thiol group and the aromatic nature of the thiophene ring.

Reactions at the Thiol Group

The thiol functionality is readily deprotonated to form a thiolate, which is a potent nucleophile. This allows for a variety of S-functionalization reactions.

The S-alkylation of this compound with various alkylating agents is a straightforward and high-yielding reaction, providing access to a wide range of thioethers.[8][9]

Caption: General scheme for S-alkylation of 5-MTT.

Experimental Protocol: S-Alkylation of this compound

-

Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF. Add a base, for example, sodium hydroxide or potassium carbonate (1.1 eq), and stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

Thiols can be readily oxidized to form disulfides. This transformation is often reversible, making it a useful protecting group strategy or a key step in the synthesis of more complex molecules.[10][11]

Caption: Oxidative coupling of 5-MTT to form a disulfide.

Experimental Protocol: Oxidation to Disulfide [3]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.

-

Oxidation: Add an oxidizing agent such as 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) (catalytic amount) and bubble oxygen through the solution.[3] Alternatively, use hydrogen peroxide with a catalytic amount of iodine.[10]

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the disulfide.

Reactions Involving the Thiophene Ring

The electron-rich nature of the thiophene ring allows for electrophilic substitution reactions, although the presence of the thiol group can influence the regioselectivity.

Potential Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry

The thiophene moiety is a key component of many biologically active compounds.[1][12] The thiol group of 5-MTT provides a convenient handle for the introduction of the 5-methylthiophene scaffold into larger molecules. For example, derivatives of 5-(methylthio)thiophene have been investigated for their antibacterial activity.[13]

Example Application: Synthesis of Antibacterial Agents

N-substituted piperazinylquinolone derivatives incorporating a 5-(methylthio)thiophene moiety have shown promising activity against Gram-positive bacteria.[13] The synthesis of these compounds could potentially start from this compound through S-alkylation followed by further functionalization.

Materials Science

Thiophene-based polymers are well-known for their conducting properties.[8] While poly(thiophene) itself is often insoluble, the introduction of functional groups can improve its processability. Polymers derived from this compound, where the sulfur atom can be used for further polymerization or cross-linking, are of interest for the development of novel conductive materials.

Potential Application: Precursor for Conductive Polymers

This compound can be envisioned as a monomer for the synthesis of polythiophenes with pendant thiol groups. These thiol groups could be used for post-polymerization modification, such as cross-linking or grafting onto surfaces, to create functional materials for applications in electronics and sensors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. It is expected to have a strong, unpleasant odor characteristic of thiols. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its accessibility from both traditional and renewable feedstocks, combined with the rich chemistry of its thiol and thiophene functionalities, makes it an attractive starting material for the synthesis of a wide range of valuable molecules. This guide has provided an overview of its synthesis, reactivity, and potential applications, offering a foundation for its further exploration in academic and industrial research.

References

-

Clark, J. H., & Macquarrie, D. J. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2207), 20200357. [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-methyl-5-(methylthio)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421–3427. [Link]

- Fan, J., et al. (2019). Renewable Thiophene Synthesis from Biomass Derived Methyl Levulinate and Elemental Sulfur. ChemSusChem, 12(1), 158-164.

-

New Journal of Chemistry. (n.d.). . Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]

-

Vlasakakis, K. V., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. ODU Digital Commons. [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-THIOPHENETHIOL. Retrieved from [Link]

- Froehlich, J., Hametner, C., & Kalt, W. (1996). Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. ChemInform, 27(10).

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54.

-

Kazemi, S. A., & Movassagh, B. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

- Therapeutic importance of synthetic thiophene. (2016). Der Pharma Chemica, 8(19), 123-134.

-

Organic & Biomolecular Chemistry. (n.d.). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

-

Kobe University. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Retrieved from [Link]

- Neves, A. I. S., et al. (2014). 5‐Methylthiophene‐2,3‐dithiolene Transition Metal Complexes. European Journal of Inorganic Chemistry, 2014(18), 2969-2977.

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved from [Link]

- Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024).

-

Sharma, V., & Kumar, V. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1626-1653. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Iodo-5-methylthiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Gestblom, B., & Mathiasson, B. (1964). The Signs of the Side-chain Couplings in Methylthiophenes as Determined by Multiple Resonance Techniques. Acta Chemica Scandinavica, 18, 1905-1914.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

- Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. (2021). The Journal of Organic Chemistry, 86(17), 11843–11852.

-

ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. Retrieved from [Link]

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Chemistry Central Journal, 17(1), 1-15.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiophene,2-methyl-5-(methylthio)- [webbook.nist.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Thiophene Scaffold in Modern Chemistry

An In-depth Technical Guide to 5-Methylthiophene-2-thiol and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds are the bedrock of medicinal chemistry, with thiophene, a five-membered aromatic ring containing a sulfur atom, standing out as a "privileged pharmacophore."[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings have cemented its role in a multitude of FDA-approved drugs.[1] The thiophene moiety is a key component in pharmaceuticals ranging from the antiplatelet agent clopidogrel to the antipsychotic olanzapine.[1] This guide focuses on a specific, highly functionalized thiophene, This compound , and its derivatives. The introduction of a thiol (-SH) group at the C2 position adds a layer of chemical versatility and potential for targeted biological interactions. Thiols are excellent nucleophiles, can be readily oxidized, and are known to interact with various biological targets, serving as antioxidants, radical scavengers, or metal chelators.[3] This unique combination of an aromatic, drug-like scaffold with a reactive thiol handle makes this compound a compelling building block for the synthesis of novel therapeutic agents and advanced materials.

PART 1: Synthesis and Chemical Reactivity

The synthetic accessibility of a core scaffold is paramount for its utility in research and development. The thiophene ring itself can be constructed through various methods, including classic Paal–Knorr and Gewald reactions, though these often require harsh conditions.[1] Modern organic synthesis has introduced more sophisticated metal-catalyzed and metal-free approaches to build the thiophene core with greater efficiency and functional group tolerance.[1]

Synthesis of the Core Molecule: this compound

A robust and direct method for synthesizing thiophenethiols involves the ortho-lithiation of the thiophene ring followed by quenching with elemental sulfur.[4][5] This approach leverages the high acidity of the protons at the C2 and C5 positions of the thiophene ring. For this compound, the synthesis logically starts from the readily available 2-methylthiophene.

The workflow for this synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Lithiation: The C-H bond at the 5-position of 2-methylthiophene is the most acidic due to the directing effect of the sulfur atom and the adjacent methyl group. n-Butyllithium is a strong base capable of deprotonating this position regioselectively.[5]

-

Low Temperature: The reaction is conducted at low temperatures (-70°C to -20°C) to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Sulfur Quench: Elemental sulfur (S₈) acts as an electrophile, reacting with the nucleophilic carbon of the thienyllithium intermediate to form a lithium thiolate salt.[5]

-

Acid Workup: Acidification protonates the thiolate salt to yield the final thiol product. This step must be performed carefully as the product can be sensitive.

Reactivity and Derivatization

The true power of this compound lies in its potential for derivatization, providing access to a vast chemical space for drug discovery and materials science. The thiol group offers a reactive handle for various transformations.

Caption: Major derivatization pathways for this compound.

-

S-Alkylation: As a potent nucleophile (especially after deprotonation to the thiolate), the sulfur atom readily participates in S-alkylation reactions with alkyl halides or other electrophiles to form stable thioethers. This is a fundamental strategy for modifying the steric and electronic properties of the molecule.

-

Oxidation to Disulfides: Thiols are susceptible to oxidation, often forming disulfide bridges.[6] This can occur upon exposure to air or with mild oxidizing agents. This reversible covalent bond is a key feature in biological systems and can be exploited in drug design for creating prodrugs or compounds that interact with redox pathways.

-

Thioester Formation: Reaction with acyl chlorides or other acylating agents yields thioesters, which are important functional groups in their own right and can serve as intermediates for further transformations.

PART 2: Physicochemical and Spectroscopic Properties

Physical Properties

The table below summarizes key physicochemical properties for 5-Methylthiophene-2-carboxaldehyde, a structurally similar and commercially available derivative. These values provide a useful reference point for researchers working with this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₆OS | [7][8] |

| Molecular Weight | 126.18 g/mol | [7][9] |

| logP (Octanol/Water) | 1.869 | [7] |

| Water Solubility (log₁₀S) | -1.95 mol/L | [7] |

| Enthalpy of Vaporization | 57.70 kJ/mol | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized compounds. The following data for 5-Methylthiophene-2-carboxaldehyde provides a template for what to expect when analyzing 5-methylthiophene derivatives.[10]

Table 2: Representative NMR Data for 5-Methylthiophene-2-carboxaldehyde in CDCl₃ [10][11]

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 9.80 | Aldehyde proton (-CHO) |

| 7.61 | Thiophene proton (H3) | |

| 6.88 | Thiophene proton (H4) | |

| 2.57 | Methyl protons (-CH₃) | |

| ¹³C NMR | 182.59 | Carbonyl carbon (C=O) |

| 151.61 | Thiophene C2 | |

| 142.04 | Thiophene C5 | |

| 137.45 | Thiophene C3 | |

| 127.24 | Thiophene C4 | |

| 16.16 | Methyl carbon (-CH₃) |

Interpretation of Spectral Data:

-

¹H NMR: The spectrum is characterized by distinct signals for each proton. The aldehyde proton is significantly downfield due to the deshielding effect of the carbonyl group. The two protons on the thiophene ring appear as doublets, and the methyl protons appear as a singlet further upfield.[10] For this compound, one would expect the thiol proton (-SH) to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum clearly resolves each carbon in the molecule. The carbonyl carbon is the most downfield signal. The four carbons of the thiophene ring appear in the aromatic region, and the methyl carbon is found at the upfield end of the spectrum.[10]

-

Infrared (IR) Spectroscopy: Key absorptions for the carboxaldehyde derivative include a strong C=O stretch around 1665 cm⁻¹ and characteristic C-H stretching bands for the aldehyde, thiophene ring, and methyl group.[10] For the thiol derivative, a weak S-H stretching band would be expected around 2550-2600 cm⁻¹.

PART 3: Applications in Drug Discovery and Development

The thiophene scaffold is a cornerstone of modern medicinal chemistry, with thiophene-containing molecules demonstrating a vast array of biological activities.[1][2][12]

Thiophene as a Privileged Scaffold

The thiophene ring's electron-rich nature and its ability to engage in hydrogen bonding via its sulfur atom enhance drug-receptor interactions.[1] This has led to its incorporation into drugs targeting a wide range of conditions.

Caption: Therapeutic areas where thiophene derivatives are active.

Case Study: Anticancer Potential

Derivatives of thiophene have shown significant promise as anticancer agents.[13] For instance, studies on thiophene carboxamide and thienopyrimidine derivatives, which could be synthesized from precursors like 5-methylthiophene-2-carboxylic acid, have demonstrated potent cytotoxic activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Thiophene Analogues [13]

| Derivative Class | Cancer Cell Line | Activity (IC₅₀ in µM or relative potency) |

| Thiophene Carboxamide (2b) | Hep3B (Liver Cancer) | 5.46 µM |

| Thiophene Carboxamide (2e) | Hep3B (Liver Cancer) | 12.58 µM |

| Thienopyrimidine (3b) | HepG2 (Liver Cancer) | More potent than 5-FU |

| Thienopyrimidine (3g) | HepG2 (Liver Cancer) | More potent than 5-FU |

These findings underscore the potential of the 5-methylthiophene scaffold as a starting point for the rational design of novel oncology drugs.[13] The thiol group in this compound provides a strategic point for introducing functionalities that can enhance binding to cancer-related protein targets or modulate drug-like properties.

PART 4: Experimental Protocols

To ensure reproducibility and facilitate research, this section provides detailed, self-validating protocols for key procedures.

Protocol: Synthesis of this compound

This protocol is adapted from a validated procedure for the synthesis of 2-thiophenethiol.[5] Safety Note: This procedure involves pyrophoric (n-butyllithium) and corrosive reagents and must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood by trained personnel.

Materials and Equipment:

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer

-

2-Methylthiophene

-

n-Butyllithium (n-BuLi) in hexane or pentane

-

Anhydrous tetrahydrofuran (THF)

-